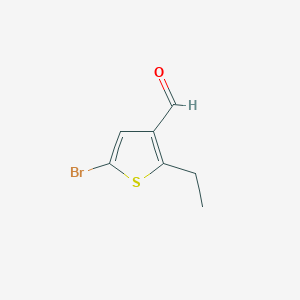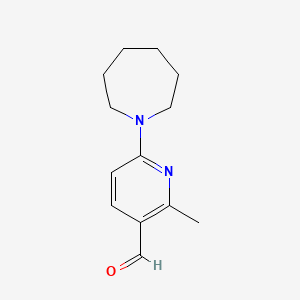
6-(Azepan-1-yl)-2-methylnicotinaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Azepan-1-yl)-2-methylnicotinaldehyde is a heterocyclic compound that features a nicotinaldehyde core with an azepane ring and a methyl group attached
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Azepan-1-yl)-2-methylnicotinaldehyde typically involves the following steps:
Formation of the Nicotinaldehyde Core: The nicotinaldehyde core can be synthesized through the Vilsmeier-Haack reaction, which involves the reaction of a pyridine derivative with DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to form the aldehyde group.
Introduction of the Azepane Ring: The azepane ring can be introduced via nucleophilic substitution reactions. For instance, 6-chloronicotinaldehyde can react with azepane in the presence of a base like potassium carbonate to form the desired product.
Methylation: The methyl group can be introduced through alkylation reactions using methyl iodide or similar reagents.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
6-(Azepan-1-yl)-2-methylnicotinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The azepane ring can participate in nucleophilic substitution reactions, where the nitrogen atom can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Potassium carbonate (K2CO3), Methyl iodide (CH3I)
Major Products Formed
Oxidation: 6-(Azepan-1-yl)-2-methylnicotinic acid
Reduction: 6-(Azepan-1-yl)-2-methylnicotinol
Substitution: Various substituted derivatives depending on the nucleophile used
科学的研究の応用
6-(Azepan-1-yl)-2-methylnicotinaldehyde has several applications in scientific research:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological disorders due to its ability to interact with nicotinic receptors.
Materials Science: The unique structural properties of this compound make it suitable for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study the interactions of nicotinaldehyde derivatives with biological macromolecules.
Industrial Applications: It can be used in the synthesis of agrochemicals and other industrially relevant compounds.
作用機序
The mechanism of action of 6-(Azepan-1-yl)-2-methylnicotinaldehyde involves its interaction with specific molecular targets, such as nicotinic acetylcholine receptors. The azepane ring and the aldehyde group play crucial roles in binding to these receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- 6-(Azepan-1-yl)pyridine-3-boronic acid
- 1-(2-(Azepan-1-yl)nicotinoyl)guanidine
- 5-Phenyl-6-(azepan-1-yl)-2,2’-bipyridine
Uniqueness
6-(Azepan-1-yl)-2-methylnicotinaldehyde stands out due to its specific combination of an azepane ring and a nicotinaldehyde core with a methyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C13H18N2O |
|---|---|
分子量 |
218.29 g/mol |
IUPAC名 |
6-(azepan-1-yl)-2-methylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C13H18N2O/c1-11-12(10-16)6-7-13(14-11)15-8-4-2-3-5-9-15/h6-7,10H,2-5,8-9H2,1H3 |
InChIキー |
MVROLEUKDJIDHB-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=N1)N2CCCCCC2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Phenyl-N'-[(trimethylsilyl)oxy]ethanimidamide](/img/structure/B15067734.png)
![2-Amino-5-phenyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B15067736.png)
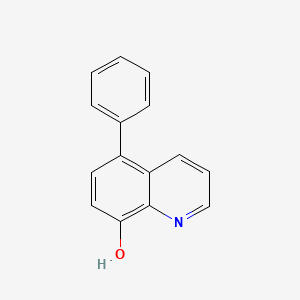

![2-(1H-Pyrrolo[2,3-f]quinolin-3-yl)acetic acid](/img/structure/B15067759.png)


![6,8-Difluorospiro[chroman-2,1'-cyclobutan]-4-one](/img/structure/B15067784.png)
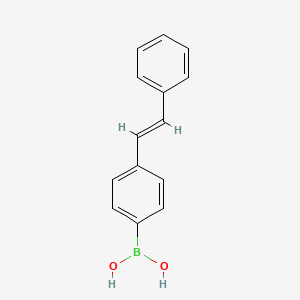
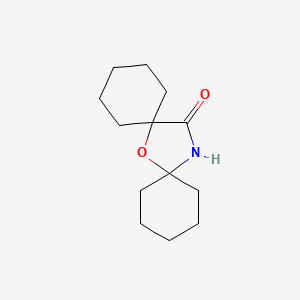

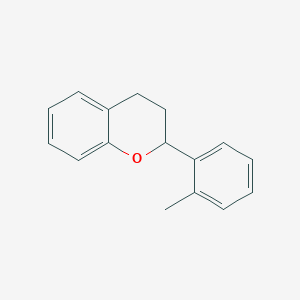
![1-(Benzo[h]quinolin-4-yl)ethan-1-one](/img/structure/B15067808.png)
